molecular formula C15H13N3O2S B12460724 N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B12460724
M. Wt: 299.3 g/mol
InChI Key: NZHCIBGJINLBQA-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 2,1,3-benzothiadiazole with 2-methylphenoxyacetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs with different functional groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Researchers explore its potential as a bioactive molecule with various biological activities.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide can be compared with other benzothiadiazole derivatives, such as:

  • N-(2,1,3-benzothiadiazol-4-yl)-2-(4-methylphenoxy)acetamide
  • N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide
  • N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methoxyphenoxy)acetamide

These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C15H13N3O2S/c1-10-5-2-3-8-13(10)20-9-14(19)16-11-6-4-7-12-15(11)18-21-17-12/h2-8H,9H2,1H3,(H,16,19)

InChI Key

NZHCIBGJINLBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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